Cas no 2248356-64-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4-difluorophenyl)acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4-difluorophenyl)acetate is a specialized organic compound featuring a phthalimide core linked to a 2,4-difluorophenylacetate moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances its metabolic stability and binding affinity, while the ester linkage allows for further functionalization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and derivatization processes. The compound is particularly useful in the development of bioactive molecules, offering precise control over stereoelectronic properties. High purity and stability under standard handling conditions further contribute to its utility in research and industrial applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4-difluorophenyl)acetate structure
2248356-64-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4-difluorophenyl)acetate
CAS No:2248356-64-9
MF:C16H9F2NO4
MW:317.243771314621
CID:5963905
PubChem ID:165725614
Update Time:2025-10-07

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4-difluorophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2248356-64-9
    • EN300-6515283
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4-difluorophenyl)acetate
    • Inchi: 1S/C16H9F2NO4/c17-10-6-5-9(13(18)8-10)7-14(20)23-19-15(21)11-3-1-2-4-12(11)16(19)22/h1-6,8H,7H2
    • InChI Key: HEQBULQKTALCPC-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)F

Computed Properties

  • Exact Mass: 317.04996409g/mol
  • Monoisotopic Mass: 317.04996409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4-difluorophenyl)acetate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4-difluorophenyl)acetate

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4-difluorophenyl)acetate (CAS No. 2248356-64-9)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4-difluorophenyl)acetate (CAS No. 2248356-64-9) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a 1,3-dioxo-isoindole core and a 2,4-difluorophenyl acetate moiety, makes it a subject of interest for scientists exploring novel bioactive molecules. This compound is often discussed in the context of drug discovery, enzyme inhibition, and material science, aligning with current trends in precision medicine and sustainable chemistry.

Recent advancements in small-molecule therapeutics have spurred interest in derivatives like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4-difluorophenyl)acetate. Researchers are investigating its potential as a protease inhibitor or kinase modulator, given its structural resemblance to known pharmacophores. The 2,4-difluorophenyl group, in particular, is a common motif in FDA-approved drugs due to its metabolic stability and lipophilicity. This has led to increased searches for "difluorophenyl derivatives in drug design" and "isoindole-based bioactive compounds" across academic and industry platforms.

From a synthetic chemistry perspective, the 1,3-dioxo-isoindole scaffold offers versatile reactivity, enabling diverse functionalization strategies. This aligns with the growing demand for "green chemistry approaches to heterocyclic synthesis," a trending topic in sustainable science. The compound's CAS No. 2248356-64-9 serves as a critical identifier in patent literature and regulatory documentation, emphasizing its commercial relevance. Analytical techniques like HPLC-MS and NMR spectroscopy are typically employed for characterization, addressing common queries about "how to analyze complex heterocyclic esters."

In material science applications, the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety demonstrates interesting photophysical properties, sparking research into "organic electronic materials" and "fluorescent probes." The 2-(2,4-difluorophenyl)acetate segment further enhances solubility in polymer matrices, making it valuable for "advanced coating formulations." These interdisciplinary applications respond to the increasing search volume for "multifunctional chemical building blocks" in both academic and industrial settings.

Quality control protocols for CAS No. 2248356-64-9 typically focus on purity assessment through chromatographic methods, addressing frequent questions about "specification standards for research chemicals." Storage recommendations generally advise protection from moisture and light, reflecting broader concerns about "stability of ester compounds" in the chemical community. The compound's structure-activity relationships continue to be explored through computational modeling, tapping into the rising interest in "AI-assisted molecular design" across research sectors.

As regulatory landscapes evolve, proper documentation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4-difluorophenyl)acetate becomes increasingly important. This responds to growing searches for "REACH compliance of specialty chemicals" and "research compound safety profiles." The scientific community continues to investigate its potential while adhering to ethical research guidelines, ensuring responsible innovation in chemical sciences.

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